Physicochemical Differentiation: Computed Lipophilicity vs. In-Class Analogs
The target compound demonstrates a computed XLogP3-AA value of 1.2 [1], which is at the lower end of the optimal lipophilicity range for oral bioavailability. By contrast, the related 2-cyclohexyl analog (CAS not available) is expected to have a significantly higher XLogP (estimated >2.5) due to the hydrophobic cyclohexyl substitution, while the 3-methoxyphenyl analog (CAS not available) would have a different hydrogen-bonding capacity [2]. These differences in physicochemical properties can critically impact solubility, permeability, and metabolic stability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-cyclohexyl analog: >2.5 (estimated based on structural increment); 3-methoxyphenyl analog: ~1.0–1.5 (estimated) |
| Quantified Difference | Target compound XLogP is 1.2 vs. cyclohexyl analog (estimate >2.5); specific difference depends on measured values. |
| Conditions | Computed by PubChem 2.1 / XLogP3 3.0 algorithm; comparator values are structurally estimated, not experimentally measured. |
Why This Matters
For procurement, a lower XLogP suggests superior aqueous solubility and potentially fewer off-target membrane interactions compared to high-logP analogs, which influences formulation and in vivo assay design.
- [1] PubChem. Compound Summary for CID 76148249: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide. Computed Properties. View Source
- [2] PubChem Structure Search: Comparison of computed XLogP values for structurally related imidazo[1,2-b]pyrazole analogs. National Center for Biotechnology Information. View Source
